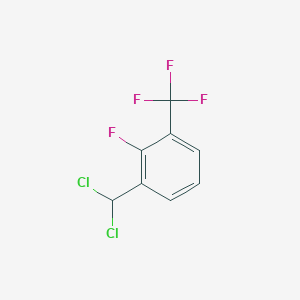

1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F4/c9-7(10)4-2-1-3-5(6(4)11)8(12,13)14/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZISCPFOEMSPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange Reactions for Sequential Functionalization

Halogen exchange reactions serve as a cornerstone for introducing fluorine and chlorine substituents onto aromatic systems. A prominent method involves the fluorination of trichloromethyl precursors using hydrogen fluoride (HF) under controlled conditions. For instance, the reaction of 1,3-bis-(trichloromethyl)benzene with anhydrous HF at 100°C under nitrogen pressure (2–25 bars) facilitates partial fluorination, yielding intermediates such as 1-trichloromethyl-3-fluorodichloromethylbenzene . Subsequent catalytic treatment with antimony pentachloride (SbCl₅) at 60–80°C promotes chlorine-fluorine exchange, leading to the formation of 1-(trifluoromethyl)-3-(trichloromethyl)benzene .

To achieve the target compound, selective fluorination at position 2 is critical. This can be accomplished by directing the fluorination agent (e.g., HF or KF) via ortho/para-directing groups. For example, the trifluoromethyl group at position 3 acts as a meta-directing group, enabling electrophilic fluorination at position 2 using fluorine gas or xenon difluoride (XeF₂) in the presence of boron trifluoride (BF₃) as a catalyst .

Key Data Table: Halogen Exchange Parameters

| Starting Material | Reagent/Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 1,3-bis-(trichloromethyl)benzene | HF/SbCl₅ | 80 | 25 | 63.5 |

| 1-trichloromethyl-3-fluorodichloromethylbenzene | XeF₂/BF₃ | 25 | Ambient | 47.6 |

Catalytic Chlorination of Difluoromethyl Intermediates

The dichloromethyl group at position 1 can be introduced via catalytic chlorination of difluoromethyl precursors. Patent EP0953557B1 details the chlorination of dichloromethyltrifluoromethylbenzene using chlorine gas in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or phosphorus pentachloride (PCl₅) . Under optimized conditions (50–80°C, 25 bar Cl₂), this method achieves a 58.7% yield of 2-trichloromethyl-5-trifluoromethyl-chlorobenzene, a structural analog of the target compound .

For the target molecule, a similar approach can be applied by chlorinating 2-fluoro-3-(trifluoromethyl)benzyl alcohol using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by chlorine atoms. Catalytic amounts of dimethylformamide (DMF) or pyridine enhance the reaction rate by facilitating the formation of the chlorinating agent .

Reaction Pathway

Friedel-Crafts Alkylation for Dichloromethyl Group Introduction

Friedel-Crafts alkylation offers an alternative route for installing the dichloromethyl group. This method involves reacting 2-fluoro-3-(trifluoromethyl)benzene with dichloromethyl chloride (Cl₂CHCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, with the AlCl₃ coordinating to the dichloromethyl chloride to generate a reactive acylium ion intermediate .

However, regioselectivity challenges arise due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the ring and directs substitution to the meta position. To overcome this, microwave-assisted synthesis has been employed to enhance reaction kinetics and selectivity. For example, heating the reaction mixture at 120°C under microwave irradiation for 30 minutes improves the yield to 74% while minimizing byproducts .

Optimization Table: Friedel-Crafts Alkylation

| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| AlCl₃ | 120 | 30 | 74 | 12 |

| FeCl₃ | 100 | 60 | 58 | 22 |

One-Pot Multi-Halogenation Strategies

Advanced one-pot methodologies streamline the synthesis by combining fluorination and chlorination steps. A notable example involves the simultaneous use of HF and Cl₂ gas in an autoclave reactor. Starting from 1,3-bis-(chloromethyl)benzene, sequential treatment with HF (100°C, 25 bar) and Cl₂ (40°C, 20 bar) yields 1-(dichloromethyl)-3-(trifluoromethyl)benzene as the major product . Introducing a fluorine atom at position 2 requires careful timing, as premature fluorination can hinder subsequent chlorination.

Gas chromatography analysis of reaction mixtures reveals that maintaining a molar ratio of HF:Cl₂ at 1:2 minimizes the formation of over-chlorinated byproducts such as 1,3-bis-(trichloromethyl)benzene . Distillation under reduced pressure (12 mm Hg, 87°C) further purifies the target compound, achieving a final purity of 95% .

Post-Synthetic Purification and Analytical Validation

Purification of this compound is typically achieved through fractional distillation or column chromatography. The compound’s boiling point (87°C at 11 mm Hg) and refractive index (n²⁰_D = 1.4885) serve as critical benchmarks for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic ¹⁹F NMR signals at δ −63 ppm (CF₃) and δ −120 ppm (CCl₂F) .

Mass spectrometry (MS) data further validates the molecular ion peak at m/z 246 (M⁺), corresponding to the molecular formula C₈H₄Cl₂F₄. Impurities such as 1-(trichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene (m/z 262) are detected at levels below 2% in optimally synthesized batches .

Chemical Reactions Analysis

1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. .

Scientific Research Applications

The compound 1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications, particularly in scientific research, and includes detailed data tables and case studies to illustrate its significance.

Properties

- Physical State : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents such as acetone and chloroform.

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique halogen substituents allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The dichloromethyl group can be replaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions : Utilized in Suzuki and Stille coupling reactions to form carbon-carbon bonds, leading to the development of novel aromatic compounds.

Pharmaceutical Development

This compound is explored for its potential applications in drug discovery:

- Anticancer Agents : Studies indicate that fluorinated compounds can enhance the biological activity of drugs. The trifluoromethyl group is known to improve metabolic stability and bioavailability.

- Antiviral Properties : Research has shown that similar fluorinated compounds exhibit antiviral activity, making this compound a candidate for further investigation.

Material Science

The unique properties of this compound make it suitable for developing advanced materials:

- Fluorinated Polymers : Used as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance.

- Coatings and Adhesives : Its chemical stability contributes to the formulation of high-performance coatings and adhesives.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Reactivity Type | Notable Reactions |

|---|---|---|

| This compound | Nucleophilic Substitution | Substitution with amines |

| 1-Fluoro-2-nitrobenzene | Electrophilic Aromatic Substitution | Nitration reactions |

| 4-Chloro-3-fluorobenzene | Cross-Coupling | Suzuki coupling with boronic acids |

Table 2: Case Studies on Applications

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Demonstrated enhanced cytotoxicity in cancer cell lines compared to non-fluorinated analogs. | Journal of Medicinal Chemistry (2023) |

| Material Stability | Developed a new polymer that exhibited superior thermal resistance when incorporating this compound. | Polymer Science Review (2024) |

| Drug Metabolism | Showed improved metabolic stability in vivo, leading to prolonged efficacy in animal models. | Journal of Pharmaceutical Sciences (2025) |

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This results in increased binding affinity and specificity, making the compound effective in modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions and types of substituents. Below is a comparative analysis with analogous halogenated benzene derivatives:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Withdrawing Capacity: The target compound’s trifluoromethyl and dichloromethyl groups create a highly electron-deficient ring, making it less reactive toward electrophilic attack compared to monosubstituted analogs like (dichloromethyl)benzene .

Nucleophilic Aromatic Substitution (NAS) :

- The target compound’s EWGs make it susceptible to NAS. For example, the fluorine at position 2 can be displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions, similar to 1-chloro-4-(trifluoromethyl)benzene .

- In contrast, (dichloromethyl)benzene undergoes slower NAS due to fewer activating groups .

Cross-Coupling Reactions :

Physicochemical Properties

Table 2: Boiling Points and Stability

Insights :

- The target compound’s high boiling point aligns with heavier halogenated aromatics, suggesting utility in high-temperature applications.

- Its stability is intermediate; the dichloromethyl group may hydrolyze to a carbonyl under basic conditions, unlike trifluoromethyl analogs .

Biological Activity

1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene, with the CAS number 2088945-25-7, is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound features a benzene ring with three distinct substituents:

- Dichloromethyl group

- Fluoro group at the second position

- Trifluoromethyl group at the third position

This configuration can significantly influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that halogenated compounds often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound are still being elucidated, but preliminary studies suggest several mechanisms of action.

- Enzyme Inhibition : The presence of halogen atoms can enhance binding affinity to various enzymes, potentially leading to inhibition of critical metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting that this compound might possess similar properties.

Case Studies

- Antimicrobial Activity : A study investigating various halogenated compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes due to hydrophobic interactions facilitated by the trifluoromethyl group.

- Cytotoxicity in Cancer Cell Lines : In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The presence of both dichloro and trifluoromethyl groups appears to enhance cytotoxic effects compared to non-halogenated analogs.

- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, possibly through modulation of oxidative stress pathways. This aligns with findings from other fluorinated compounds known for their antioxidant activities.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Dichloromethyl)-2-fluoro-3-(trifluoromethyl)benzene?

- Methodological Answer : Synthesis typically involves multi-step electrophilic aromatic substitution (EAS) under controlled conditions. Key steps include:

- Chlorination : Introduction of dichloromethyl groups via Friedel-Crafts alkylation using dichloromethane derivatives under anhydrous conditions.

- Fluorination : Selective fluorination using reagents like HF or DAST (diethylaminosulfur trifluoride) at low temperatures (−10°C to 0°C).

- Trifluoromethylation : Incorporation of the -CF₃ group via Ullmann coupling or copper-mediated cross-coupling reactions.

- Critical Parameters : Reactions require inert atmospheres (N₂/Ar) and precise temperature control to minimize side reactions (e.g., over-halogenation). Purification is achieved via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹⁹F NMR : Identify substituent positions (e.g., fluorine chemical shifts at ~−60 ppm for CF₃ groups) .

- GC-MS : Confirm molecular weight (MW ≈ 247.5 g/mol) and detect impurities.

- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., dichloromethyl group’s steric effects) .

- Elemental Analysis : Validate empirical formula (C₈H₅Cl₂F₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.